2,4-Dinitrophenyl-beta-alanine hydrazide

Description

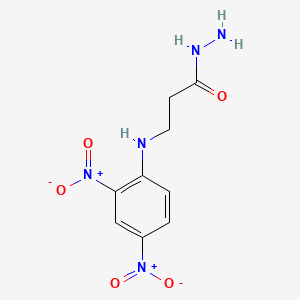

2,4-Dinitrophenyl-β-alanine hydrazide is a hydrazide derivative characterized by a β-alanine backbone conjugated with a 2,4-dinitrophenyl group via a hydrazide linkage. Hydrazides are widely utilized in corrosion inhibition , biochemical labeling , and pharmaceutical development . The 2,4-dinitrophenyl moiety, known for its electron-withdrawing properties, enhances stability and reactivity, making it valuable in analytical chemistry and materials science .

Properties

CAS No. |

77318-34-4 |

|---|---|

Molecular Formula |

C9H11N5O5 |

Molecular Weight |

269.21 g/mol |

IUPAC Name |

3-(2,4-dinitroanilino)propanehydrazide |

InChI |

InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15) |

InChI Key |

ZJRGMGALGXYLLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dinitrophenyl-beta-alanine hydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.

Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrazones: Formed from the reaction with aldehydes or ketones.

Amino Derivatives: Formed from the reduction of nitro groups.

Substituted Hydrazides: Formed from substitution reactions.

Scientific Research Applications

2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:

Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs and Functional Hydrazides

Structural and Physicochemical Properties

The 2,4-dinitrophenyl hydrazide family includes derivatives with varying core structures, significantly affecting their physicochemical properties:

*Hypothetical structure based on analogs; †Assumed formula: C₉H₁₀N₅O₅ (β-alanine: C₃H₇NO₂ + 2,4-dinitrophenylhydrazine: C₆H₆N₄O₄ – H₂O).

Key Observations :

- The 2,4-dinitrophenyl group increases molecular weight and polarity, enhancing solubility in polar solvents compared to non-nitrated analogs .

- β-alanine’s carboxylic acid group may improve water solubility and biocompatibility relative to aromatic or ketone-based hydrazides .

Functional Comparison with Other Hydrazide Classes

2.2.1. Corrosion Inhibition

- Nicotine Hydrazide Derivatives : Achieve >95% inhibition efficiency in acidic media for mild steel, attributed to adsorption via lone electron pairs on N and O atoms .

- Fatty Hydrazides : Exhibit similar efficiency (>95%) through hydrophobic tail interactions with metal surfaces .

- 2,4-Dinitrophenyl-β-Alanine Hydrazide : While untested, the electron-deficient nitro groups may enhance adsorption on metal surfaces, but the hydrophilic β-alanine could reduce efficacy compared to hydrophobic fatty hydrazides.

2.2.3. Pharmaceutical Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.